3-(3,4-Dichlorophenyl)lactic acid is a chemical compound characterized by its unique structure and properties. It has gained attention in various scientific fields due to its potential applications in pharmaceuticals and organic synthesis. The compound features a lactic acid backbone with a dichlorophenyl substituent, which significantly influences its chemical behavior and biological activity.
The compound can be synthesized through various organic reactions involving starting materials that include dichlorophenyl derivatives. Its synthesis is often explored in the context of developing new therapeutic agents or studying structure-activity relationships in medicinal chemistry.
3-(3,4-Dichlorophenyl)lactic acid falls under the category of organic acids, specifically as a substituted lactic acid derivative. It is classified based on its functional groups, primarily as a carboxylic acid due to the presence of the carboxyl (-COOH) group.
The synthesis of 3-(3,4-Dichlorophenyl)lactic acid typically involves multiple steps, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve optimal yields and purity. Techniques such as chromatography are utilized for purification.
The molecular formula of 3-(3,4-Dichlorophenyl)lactic acid is . The structure can be represented as follows:
InChI=1S/C9H8Cl2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)
QREPBOPOIRZWDG-UHFFFAOYSA-N
The compound consists of a central lactic acid structure with two chlorine atoms attached to a phenyl ring at the 3 and 4 positions. This substitution affects both its chemical reactivity and biological properties.
3-(3,4-Dichlorophenyl)lactic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atoms, making it more susceptible to nucleophilic attack compared to non-substituted phenyl derivatives.
The mechanism of action for 3-(3,4-Dichlorophenyl)lactic acid largely depends on its interactions within biological systems:
Studies indicate that compounds with similar structures may exhibit anti-inflammatory or analgesic effects due to their ability to modulate cellular signaling pathways.
Relevant data includes:
3-(3,4-Dichlorophenyl)lactic acid has potential applications in:
This compound represents an interesting area for further research due to its structural features and potential therapeutic benefits.
Engineered LAB chassis have emerged as promising platforms for 3-(3,4-dichlorophenyl)lactic acid (DCPLA) biosynthesis due to their native phenylalanine metabolism pathways and well-characterized genetic tools. Native lactic acid bacteria (LAB) possess the enzymatic machinery for phenylalanine catabolism, which can be redirected toward DCPLA production through strategic pathway engineering. Lactobacillus species exhibit particularly robust aromatic amino acid metabolism that serves as an ideal starting point for DCPLA biosynthesis [1]. Through heterologous expression of aryl-transaminases and dehydrogenases from Corynebacterium glutamicum, engineered Lactobacillus strains gain the capability to convert 3,4-dichlorophenylpyruvate into the target compound via a reductive pathway [8].
The genetic modifications required for efficient DCPLA production involve several key interventions:
Recent advances in CRISPR-based genome editing have dramatically accelerated the development of high-performance LAB strains. A comparative analysis of production metrics across engineered LAB platforms reveals significant strain-dependent variations in DCPLA yield and productivity:
Table 1: Performance of Engineered LAB Strains in DCPLA Production
Host Strain | Genetic Modifications | Maximum Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) |
---|---|---|---|---|
L. plantarum IB182 | ldhL-, pdh-, P₃₄d₋cₒₙₜᵣₒₗ-aroE-fbr* | 12.3 | 0.28 | 0.51 |
L. brevis CC157 | patA-, fldH+ (from B. fibrisolvens) | 8.7 | 0.19 | 0.42 |
L. lactis DCP-9 | pdh-, ppsA+ (from E. coli), ldhLₒᵥₑᵣₑₓₚᵣₑₛₛₑd | 15.1 | 0.31 | 0.63 |
P. acidilactici BD2 | CRISPRi-mediated pdh repression, fldHₒᵥₑᵣₑₓₚᵣₑₛₛₑd | 9.8 | 0.24 | 0.47 |
The cofactor engineering aspect is particularly crucial, as DCPLA biosynthesis involves NADH-dependent reduction steps. Engineered Lactococcus lactis DCP-9 demonstrates the effectiveness of NAD⁺ regeneration systems, achieving a 31% molar yield from glucose through coordinated expression of glycerol-3-phosphate dehydrogenase and water-forming NADH oxidase [8]. This strain also exhibits remarkable acid tolerance, maintaining productivity at pH as low as 4.2—a critical advantage given the acidic nature of DCPLA accumulation in fermentation broth [1].
Expanding the substrate flexibility of microbial platforms represents a key strategy for improving the economic viability of DCPLA production. Conventional glucose-based feedstocks contribute significantly to production costs, driving research toward alternative carbon sources derived from lignocellulosic biomass and industrial waste streams. Recent advances have enabled engineered hosts to efficiently convert C5 sugars, glycerol, and aromatic monomers into DCPLA precursors through sophisticated metabolic rewiring [1] [6].
Integrated pathway engineering for expanded substrate utilization involves several critical interventions:
The acid tolerance of production hosts remains a critical challenge in DCPLA biosynthesis. As titers increase, the accumulating acidic product inhibits cellular metabolism through membrane disruption and intracellular pH depression. Several engineering strategies have demonstrated success in overcoming this limitation:
Table 2: Metabolic Engineering Approaches for Enhanced DCPLA Production
Engineering Target | Host Strain | Genetic Modifications | Improvement (%) |
---|---|---|---|
Acid Tolerance | L. casei DCP-42 | atpBₒᵥₑᵣₑₓₚᵣₑₛₛₑd, cfa+ (from E. coli) | 78% higher titer |
Cofactor Balance | L. brevis HX7 | noxE- (NADH oxidase knockout), gdhₒᵥₑᵣₑₓₚᵣₑₛₛₑd | 2.1-fold yield increase |
Precursor Supply | L. plantarum PC-19 | aroGᶠᵇʳ (feedback-resistant DAHP synthase), ppsA+ | 63% flux increase |
Byproduct Reduction | E. coli DCP-X | pta-, adhE-, ldhA-, pflB- | 92% byproduct elimination |
The modular co-culture engineering approach represents a promising frontier in DCPLA biosynthesis. By distributing metabolic tasks between specialized strains, this strategy overcomes the metabolic burden and redox imbalances that limit single-strain performance. A recent breakthrough demonstrated a co-culture system pairing engineered E. coli (specialized in 3,4-dichlorophenylpyruvate synthesis from glucose) with recombinant L. plantarum (optimized for phenylpyruvate reduction to DCPLA). This division of labor achieved a record titer of 28.7 g/L—a 2.4-fold improvement over the best-performing monocultures [6] [10].
Fermentation parameters profoundly influence the performance of engineered microbial systems for DCPLA production. Beyond genetic modifications, bioprocess engineering serves as the critical link between laboratory potential and industrial-scale production. Research has identified several key parameters requiring precise optimization:
Advanced feeding strategies have demonstrated remarkable improvements in DCPLA productivity. The pulsed substrate feeding technique—developed specifically for aromatic lactate production—avoids catabolite repression while maintaining precursor availability. By delivering concentrated 3,4-dichlorophenylpyruvate in discrete pulses upon depletion detection, this approach achieved a 92% conversion efficiency in L. brevis cultures, significantly outperforming continuous feeding methods [8] [9].
Two-stage fermentation has emerged as a particularly effective strategy for balancing biomass accumulation with product formation. This approach typically involves:
Implementation of this strategy in fed-batch bioreactors with L. plantarum DCP-15 increased volumetric productivity by 140% compared to single-phase processes [9]. The integration of real-time monitoring through RAMAN spectroscopy and soft sensors further enhances process control by enabling immediate adjustment of feeding rates based on precursor concentrations [6].
Table 3: Fermentation Optimization Results for DCPLA Production
Optimization Strategy | Bioreactor Configuration | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) |
---|---|---|---|---|
Batch (unoptimized) | Stirred-tank, 5L | 5.2 | 0.12 | 0.18 |
Fed-batch (pH-stat) | Stirred-tank, 5L | 14.7 | 0.31 | 0.27 |
Two-stage fermentation | Stirred-tank, 5L | 28.1 | 0.59 | 0.34 |
Extractive fermentation | Membrane-integrated, 3L | 43.6 | 0.91 | 0.41 |
In situ product removal (ISPR) technologies address the product toxicity challenges that traditionally limit DCPLA accumulation. The adsorption-based extraction system using amine-functionalized resins has demonstrated particular promise, continuously removing DCPLA from fermentation broth while minimizing solvent contact with microbial cells. Integrated with L. lactis DCP-9 fermentation, this approach achieved a record titer of 43.6 g/L—a 3-fold increase over conventional fed-batch operations [6] [9]. Alternative ISPR configurations employing electrodialysis with bipolar membranes simultaneously concentrate the product and regenerate base for pH control, significantly reducing chemical consumption [9].
Scale-up considerations present additional challenges in DCPLA production. Oxygen transfer efficiency, mixing time, and shear stress profiles vary significantly between laboratory and industrial bioreactors. Computational fluid dynamics (CFD) simulations have guided successful scale translation by matching volumetric oxygen transfer coefficients (kLa) and specific power input across scales. A recent 1,000-L pilot-scale validation using L. plantarum IB182 achieved 89% of the productivity observed in 5-L systems—demonstrating the robustness of optimized fermentation protocols [6].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: